2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide
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Description
The compound is a complex organic molecule that contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, substituted with a trifluoromethyl group and a chlorine atom . It also contains an acetohydrazide group, which is a functional group consisting of an acetyl group (CH3-C=O) bonded to a hydrazine group (NH-NH2).
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylpyridines are often synthesized from 2-chloro-5-(trifluoromethyl)pyridine . The synthesis of similar compounds often involves nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridines are generally polar and somewhat soluble in water, while the trifluoromethyl group is highly electronegative and may increase the compound’s reactivity .Scientific Research Applications
- Unique Features : The combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activity .
- Mechanism : The unique properties of TFMP derivatives stem from the interplay between the fluorine atom and the pyridine moiety .
- Versatility : Understanding the chemical properties of TFMP derivatives aids in their synthesis and application .
- Mode of Action : Fluopyram, a compound related to TFMP derivatives, inhibits succinate dehydrogenase (complex II) in the fungal mitochondrial respiratory chain. It acts as a succinate dehydrogenase inhibitor (SDHI) .
Agrochemicals and Crop Protection
Pharmaceutical Applications
Chemical Properties and Intermediates
Antifungal Activity
Hepatitis C Treatment Research
properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-[(E)-dimethylaminomethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N5O/c1-20(2)6-18-19-9(21)5-17-10-8(12)3-7(4-16-10)11(13,14)15/h3-4,6H,5H2,1-2H3,(H,16,17)(H,19,21)/b18-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIUXTHGRFGORR-NGYBGAFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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